Palladium(II) benzoate
Overview
Description
Palladium(II) benzoate is a chemical compound with the formula ( \text{Pd(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a coordination complex where palladium is bonded to benzoate ligands. This compound is known for its applications in catalysis and organic synthesis due to the unique properties of palladium.
Mechanism of Action
Target of Action
Palladium(II) benzoate is a complex compound that primarily targets molecular structures within cells. The exact targets can vary depending on the specific application of the compound. For instance, in the context of catalysis, this compound targets specific organic molecules to facilitate chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as coordination chemistry . In the context of catalysis, this compound can facilitate the ortho alkylation of benzoic acids with alkyl halides . The compound acts as a catalyst, accelerating the reaction without being consumed in the process. The palladium(II) ion in the compound can form bonds with organic molecules, enabling it to influence their chemical behavior .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific application. In catalysis, the compound can influence a variety of chemical reactions, including the formation of C–H bonds . This can lead to the production of various organic compounds, including γ– and ™– benzolactones .
Pharmacokinetics
Like other palladium compounds, it is expected to have low solubility in water This could potentially impact its bioavailability and distribution within an organism
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific application. In the context of catalysis, the compound can facilitate the formation of various organic compounds . In potential anticancer applications, palladium(II) complexes have been shown to induce cell death and affect antioxidant defense mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other chemicals in the reaction mixture . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) benzoate can be synthesized through the reaction of palladium(II) acetate with benzoic acid. The reaction typically involves dissolving palladium(II) acetate in a suitable solvent, such as acetic acid, and then adding benzoic acid. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and acetic acid as a byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Palladium(II) benzoate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to higher oxidation states under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is a highly active catalyst.
Substitution: The benzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions often involve phosphines or amines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Palladium(II) benzoate has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of palladium compounds in drug development and delivery systems.
Comparison with Similar Compounds
Palladium(II) benzoate can be compared with other palladium complexes such as:
Palladium(II) acetate: Similar in structure but with acetate ligands instead of benzoate.
Palladium(II) chloride: Contains chloride ligands and is commonly used in catalysis.
Palladium(II) nitrate: Contains nitrate ligands and is used in different catalytic applications.
Uniqueness: this compound is unique due to the presence of benzoate ligands, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. The aromatic nature of the benzoate ligands can also impact the solubility and stability of the compound .
Properties
IUPAC Name |
palladium(2+);dibenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDNHPPMQMZYJQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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